molecular formula C15H11NO2S B1420598 3-phenyl-2H-1,4-benzothiazine-2-carboxylic acid CAS No. 1160264-28-7

3-phenyl-2H-1,4-benzothiazine-2-carboxylic acid

Cat. No. B1420598
M. Wt: 269.3 g/mol
InChI Key: WIFDWIFDEAHTNP-UHFFFAOYSA-N
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Description

3-phenyl-2H-1,4-benzothiazine-2-carboxylic acid is a chemical compound used for proteomics research . It has a molecular formula of C15H11NO2S and a molecular weight of 269.32 .


Synthesis Analysis

The synthesis of 3-phenyl-2H-1,4-benzothiazine-2-carboxylic acid involves several steps. One critical control point for the synthesis of Δ2,2′-Bibenzothiazines is the acid-dependent interring dehydrogenation in the conversion of the single-bonded 3-phenyl-2H-1,4-benzothiazine dimer .


Molecular Structure Analysis

The molecular structure of 3-phenyl-2H-1,4-benzothiazine-2-carboxylic acid is characterized by a molecular formula of C15H11NO2S . The average mass is 269.318 Da and the monoisotopic mass is 269.051056 Da .


Chemical Reactions Analysis

The chemical reactions involving 3-phenyl-2H-1,4-benzothiazine-2-carboxylic acid are complex. For instance, in the presence of NaH, this compound has been cyclized to form a pyrrolo [2,1] [1,4]benzoxazine ring system .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-phenyl-2H-1,4-benzothiazine-2-carboxylic acid include a molecular formula of C15H11NO2S and a molecular weight of 269.32 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis Methods : Wilhelm and Schmidt (1969) outlined a synthesis method for 3-phenyl-2H-1,4-benzothiazine, involving condensation of o-aminothiophenol with 2-bromoacetophenone, leading to various derivatives through further chemical treatments (Wilhelm & Schmidt, 1969).

  • Derivative Creation : Gauthier and Duceppe (1984) reported the synthesis of novel derivatives of 5-phenyl-5H-imidazo[1,2-a][3,1]benzothiazine-2-carboxylic acid, demonstrating the versatility of 3-phenyl-2H-1,4-benzothiazine in forming complex heterocyclic compounds (Gauthier & Duceppe, 1984).

Chromophore Development and pH Sensing

  • Chromophoric Properties : Alfieri et al. (2020) developed a benzothiazine-based cyanine with reversible acidichromic behavior, indicating potential use in pH sensing applications (Alfieri et al., 2020).

Amino Acid Conjugates and Enantioselective Synthesis

  • Amino Acid Conjugation : Kisszékelyi et al. (2022) explored the synthesis and utilization of 4H-benzo[b][1,4]thiazine-3-carboxylic acid derivatives, highlighting the potential in enantioselective synthesis and amino acid conjugation (Kisszékelyi et al., 2022).

Dye and Colorimetric Sensor Development

  • Cyanine Dyes and Colorimetric Sensing : Leone et al. (2013) demonstrated the use of 3-phenyl-2H-1,4-benzothiazine in developing a colorimetric sensor for peroxide and biometal detection, showcasing its potential in creating chromogenic systems (Leone et al., 2013).

Antibacterial Agent Research

  • Antibacterial Applications : Cecchetti et al. (1992) synthesized 1,4-benzothiazine-2-carboxylic acid 1-oxides, mimicking quinolone antibacterial agents, although they did not show significant antibacterial activity in vitro (Cecchetti et al., 1992).

Spiro Heterocycle Synthesis

  • Synthesis of Spiro Heterocycles : Nazarenko et al. (2007) reported the use of 3,4-dihydro-2H-1,4-benzothiazin-3-ones in synthesizing spiro heterocycles, highlighting the compound's utility in complex organic synthesis (Nazarenko et al., 2007).

Future Directions

The 1,4-benzothiazine chromophore, which is a part of the 3-phenyl-2H-1,4-benzothiazine-2-carboxylic acid structure, has been studied for its potential applications in pH sensing, filter permeability control, smart packaging, electrochromic device fabrication, bioimaging, photocatalysis, and HPLC detection systems . This suggests that 3-phenyl-2H-1,4-benzothiazine-2-carboxylic acid and similar compounds may have a wide range of future applications.

properties

IUPAC Name

3-phenyl-2H-1,4-benzothiazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2S/c17-15(18)14-13(10-6-2-1-3-7-10)16-11-8-4-5-9-12(11)19-14/h1-9,14H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFDWIFDEAHTNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3SC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenyl-2H-1,4-benzothiazine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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